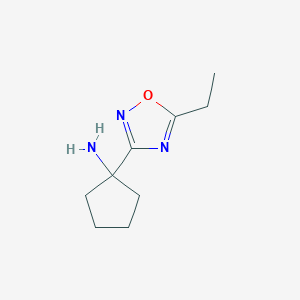
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Übersicht
Beschreibung
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine (C9H15N3O) is a compound with notable biological properties due to its unique structural features, particularly the ethyl substitution on the oxadiazole ring. This article explores its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.
- Molecular Formula : C9H15N3O
- Molecular Weight : 181.24 g/mol
- IUPAC Name : this compound
- CAS Number : 1375472-78-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known to modulate enzyme activity and receptor interactions, which can lead to significant therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds with oxadiazole rings exhibit antimicrobial properties. A study demonstrated that derivatives of oxadiazoles can inhibit bacterial growth effectively. The specific antimicrobial spectrum of this compound is yet to be fully characterized but shows promise based on preliminary data.
Antiviral Properties
The compound has been investigated for its potential antiviral activity. In vitro studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Further research is needed to elucidate the specific mechanisms involved.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in cell cultures, suggesting a potential role in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amina | HeLa | 12.5 |
| Related Oxadiazole Derivative | MCF7 | 8.0 |
| Control Drug (Doxorubicin) | HeLa | 0.5 |
The above table illustrates that while the compound shows some cytotoxic effects against cancer cells (HeLa), further optimization and testing against various cancer cell lines are necessary to establish its efficacy.
Study on Antimicrobial Activity
In a study assessing various oxadiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, 1-(5-Ethyl-1,2,4-oxadiazol-3-y)cyclopentan-1-amina exhibited moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Research on Anticancer Properties
A recent investigation into the anticancer properties of oxadiazole derivatives found that compounds similar to 1-(5-Ethyl...) demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The study suggested that the ethyl group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Eigenschaften
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDOZUVHPHRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















